molecular formula C12H16ClNO3 B3231984 2-(Piperidin-4-yloxy)benzoic acid hydrochloride CAS No. 1332531-16-4

2-(Piperidin-4-yloxy)benzoic acid hydrochloride

Cat. No.: B3231984
CAS No.: 1332531-16-4
M. Wt: 257.71 g/mol
InChI Key: RQWGPTKBRMVUIO-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its utility in various scientific research applications, particularly in the field of targeted protein degradation. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)benzoic acid hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 4-piperidinol in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-(Piperidin-4-yloxy)benzoic acid hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)benzoic acid hydrochloride in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include:

Comparison with Similar Compounds

2-(Piperidin-4-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:

    2-(Piperidin-4-yl)benzoic acid hydrochloride: Another semi-flexible linker used in PROTAC development.

    4-(Piperidin-4-yl)benzoic acid hydrochloride: A similar compound with a different substitution pattern on the aromatic ring.

    3-(Piperidin-4-yl)benzoic acid hydrochloride: Another variant with a different position of the piperidine moiety.

The uniqueness of this compound lies in its specific structure, which provides optimal flexibility and rigidity for effective PROTAC function .

Properties

IUPAC Name

2-piperidin-4-yloxybenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWGPTKBRMVUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332531-16-4
Record name Benzoic acid, 2-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332531-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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